molecular formula C13H16BrN5O2 B2649814 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole CAS No. 2380068-48-2

3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No. B2649814
CAS RN: 2380068-48-2
M. Wt: 354.208
InChI Key: BJTMZAURUGJUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or pathways involved in cancer cell growth or neurodegenerative processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole has unique biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in certain cancer cells, while sparing normal cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole in lab experiments is its specificity for certain types of cancer cells and neurodegenerative processes. This compound may offer a more targeted approach to treatment than traditional chemotherapy or other therapies. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.

Future Directions

There are many potential future directions for research on 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole. One area of interest is the development of more targeted therapies for cancer and neurodegenerative diseases. This compound may offer a promising avenue for research in this area. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity. Overall, the potential therapeutic applications of this compound make it an important area of research for the future.

Synthesis Methods

The synthesis of 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine and 3-aminomethyl-1,2,4-oxadiazole. The reaction occurs in the presence of a catalyst and under specific conditions. The resulting compound has been characterized through various analytical techniques, including NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

The potential therapeutic applications of 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole have been the focus of scientific research. This compound has been found to have activity against certain types of cancer cells, including breast cancer and lung cancer. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

3-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O2/c14-11-4-15-13(16-5-11)20-8-10-2-1-3-19(6-10)7-12-17-9-21-18-12/h4-5,9-10H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMZAURUGJUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NOC=N2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.